molecular formula C20H24N2O2 B3611287 1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine

1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine

Cat. No. B3611287
M. Wt: 324.4 g/mol
InChI Key: WCXHYGYKCNBUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry due to their diverse pharmacological properties. In

Mechanism of Action

The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, receptors, and enzymes in the cell membrane and endoplasmic reticulum. 1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine binds to the sigma-1 receptor with high affinity and activates downstream signaling pathways, leading to a variety of cellular effects. This compound has been shown to modulate the activity of voltage-gated calcium channels, NMDA receptors, and TRPV1 channels, among others. This compound also enhances the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, this compound has been shown to protect against oxidative stress, apoptosis, and excitotoxicity. In animal models, this compound has been shown to have analgesic, antidepressant, anxiolytic, and cognitive-enhancing effects. This compound has also been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its dependence on the sigma-1 receptor for its activity.

Future Directions

There are several potential future directions for research on 1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine. One area of interest is the development of more selective and potent sigma-1 receptor agonists, which could be used to further elucidate the physiological and pathological roles of the sigma-1 receptor. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of novel therapeutic strategies for neurodegenerative diseases. Finally, the potential use of this compound as a tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes warrants further investigation.

Scientific Research Applications

1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely expressed in the central nervous system. The sigma-1 receptor has been implicated in a variety of physiological and pathological processes, including pain perception, mood regulation, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2,6-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-6-8-17(2)20(16)24-15-19(23)22-13-11-21(12-14-22)18-9-4-3-5-10-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXHYGYKCNBUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.